molecular formula C16H18FN7 B2714441 N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105252-51-4

N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2714441
CAS No.: 1105252-51-4
M. Wt: 327.367
InChI Key: KYVNAKFDWJNJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent, selective, and ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) source . Its high selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3) makes it a critical pharmacological tool for dissecting the specific roles of FGFR4-driven signaling pathways in physiological and disease contexts source . The primary research application of this compound is in the investigation of hepatocellular carcinoma (HCC), where aberrant FGFR4 signaling, often in concert with its ligand FGF19, is a key driver of tumor cell proliferation, survival, and resistance to therapy source . By specifically and potently blocking FGFR4 autophosphorylation and downstream signaling cascades, such as the MAPK and PI3K-AKT pathways, this inhibitor enables researchers to validate FGFR4 as a therapeutic target, explore mechanisms of drug resistance, and evaluate combination treatment strategies in preclinical cancer models source . Its research utility extends to other cancer types where FGFR4 may play an oncogenic role, providing a valuable compound for targeted oncology and signal transduction research.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN7/c1-23-6-8-24(9-7-23)16-20-14(13-10-18-22-15(13)21-16)19-12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVNAKFDWJNJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=NN3)C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and 4-methylpiperazine groups enhances its pharmacological profile.

PropertyValue
Molecular FormulaC16_{16}H20_{20}FN5_{5}
Molecular Weight386.5 g/mol
XLogP3-AA4.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Protein Kinases : The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation.
  • Modulation of Receptor Activity : It acts as a modulator for various receptors, including metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anticancer activities. For instance, compounds structurally similar to this compound have shown significant growth inhibition across various cancer cell lines:

Cell LineGrowth Inhibition (%)
HOP-62 (Lung Carcinoma)100.07
CCRF-CEM (Leukemia)90.41
NCI-H460 (Lung Carcinoma)52.11

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Neurological Implications

The compound's potential effects on neurological conditions have also been explored. Research indicates that it may enhance cognitive function by modulating glutamate signaling pathways. Positive allosteric modulation of mGluR5 has been linked to improved outcomes in models of Alzheimer's disease and other cognitive deficits.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of this compound on renal carcinoma cell lines showed an IC50_{50} value of approximately 11.70 µM, indicating significant potency against cancer cells.
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of this compound with CDK2 and TRKA proteins. The docking results suggest favorable binding affinities comparable to established inhibitors, highlighting its potential as a therapeutic agent.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a pyrazolo[3,4-d]pyrimidine core. The molecular formula is C25H30N8OSC_{25}H_{30}N_8OS with a molecular weight of 490.6 g/mol. The structure can be represented as follows:

SMILES CC C C1 CC2 C N CN C2S1 NC3 C NN C3 C O NC4 CC C C C4 CN5CCN CC5 C\text{SMILES CC C C1 CC2 C N CN C2S1 NC3 C NN C3 C O NC4 CC C C C4 CN5CCN CC5 C}

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting various cancer cell lines, particularly through its action as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA).

Case Study: Dual Inhibition of CDK2 and TRKA

  • A study evaluated several pyrazolo[1,5-a]pyrimidine derivatives, revealing that compounds similar to N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibited IC50 values of 0.09 µM against CDK2 and 0.45 µM against TRKA. These values are comparable to established inhibitors such as ribociclib and larotrectinib .
CompoundTargetIC50 (µM)
This compoundCDK20.09
TRKA0.45
RibociclibCDK20.07
LarotrectinibTRKA0.07

Neurological Disorders

The compound also shows potential in treating neurological disorders due to its interaction with specific receptors in the brain. Research indicates that derivatives of pyrazolo compounds can act on muscarinic receptors, which are implicated in cognitive function and memory.

Case Study: Muscarinic Receptor Modulation

  • A patent application describes the use of related compounds as muscarinic receptor antagonists for treating conditions like Alzheimer's Disease and Lewy Body Dementia. The structural similarities suggest that this compound could be explored for similar therapeutic effects .

Comparison with Similar Compounds

Position 1 Substitutions

Compound 1-Position Substituent Implications
Target Compound 1H (unsubstituted) Reduced steric hindrance; potential for improved binding pocket access.
G932-0341 (Ev11) 1-Phenyl Increased lipophilicity; may alter conformational flexibility .
CAS 946265-25-4 (Ev18) 1-Phenyl Similar to G932-0341; phenyl group may enhance π-π stacking interactions .
SI388 (Ev3) 2-Chloro-2-phenylethyl Bulky substituent; could impact membrane permeability and target selectivity .

Position 6 Substitutions

Compound 6-Position Substituent Implications
Target Compound 4-Methylpiperazin-1-yl Enhances solubility via protonation; potential hydrogen bonding with kinases .
G932-0341 (Ev11) 4-Methylpiperidin-1-yl Reduced basicity compared to piperazine; may affect cellular uptake .
SI388 (Ev3) Methylthio Electron-withdrawing group; may reduce metabolic stability .
APcK110 (Ev2) 3,5-Dimethoxyphenyl Aromatic bulk; likely improves Kit kinase inhibition via hydrophobic interactions .

4-Amine Substituents

Compound 4-Amine Substituent Implications
Target Compound 4-Fluorophenyl Fluorine enhances lipophilicity and metabolic stability; improves target binding.
CAS 946265-25-4 (Ev18) 4-Methylphenyl Methyl group increases hydrophobicity; may reduce solubility .
SI388 (Ev3) 2-Chlorophenyl Chlorine introduces steric and electronic effects; potential for halogen bonding .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight 1-Position 6-Position 4-Amine Substituent
Target Compound C18H19FN8 402.47 (calc) 1H 4-Methylpiperazin-1-yl 4-Fluorophenyl
G932-0341 (Ev11) C23H23FN6 402.47 1-Phenyl 4-Methylpiperidin-1-yl 4-Fluorophenyl
CAS 946265-25-4 (Ev18) C23H25N7 399.50 1-Phenyl 4-Methylpiperazin-1-yl 4-Methylphenyl
SI388 (Ev3) C20H17N5Cl2S 430.37 2-Chloro-2-phenylethyl Methylthio 2-Chlorophenyl

Q & A

Q. What are the established synthetic methodologies for this compound, and how do reaction conditions influence product yield?

The synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include nucleophilic substitution at the pyrimidine’s 6-position with 4-methylpiperazine and coupling with 4-fluorophenylamine. For example:

  • Core Formation : Refluxing precursors (e.g., pyrazolo-pyrimidinones) with aryl halides in acetonitrile or dichloromethane .
  • Piperazine Introduction : Using morpholine or piperazine derivatives under Mannich-like conditions (ethanol reflux, 10 hours) .
  • Yield Optimization : Catalyst choice (e.g., Cs₂CO₃ and CuBr in DMSO at 35°C improved yields to 17.9% in analogous syntheses) .

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation employs:

  • Spectroscopy : ¹H NMR (e.g., piperazine protons at δ 2.4–2.6 ppm, pyrazole protons at δ 8.8 ppm) and IR (C-N stretches at ~1600 cm⁻¹) .
  • Crystallography : X-ray diffraction resolves dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl planes) and hydrogen bonding (intramolecular N–H⋯N bonds) .

Q. What analytical techniques ensure purity and stability during storage?

  • HPLC : ≥95% purity is critical for pharmacological studies .
  • HRMS : Confirms molecular integrity (e.g., [M+H]⁺ = 215 for related compounds) .
  • Stability Testing : Accelerated degradation studies under varied pH/temperature (e.g., sensitivity to acidic conditions noted in fluorinated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability or impurities. Strategies include:

  • Standardized Assays : Fixed IC₅₀ measurement protocols (e.g., enzyme inhibition assays at pH 7.4) .
  • Comparative Studies : Benchmark against analogs (e.g., trifluoromethyl vs. methyl groups) to isolate substituent effects .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives in halogenated analogs) .

Q. What strategies optimize structure-activity relationships (SAR) for pharmacokinetic enhancement?

Systematic modifications and analyses:

  • Piperazine Substitution : Bulkier groups (e.g., 4-benzylpiperazine) improve blood-brain barrier penetration .
  • Fluorophenyl Positioning : Para-fluoro enhances lipophilicity (logP increased by 0.5 vs. meta-fluoro) .
  • Pyrazole Modifications : Electron-withdrawing groups (e.g., Cl at C3) modulate kinase binding (ΔG = −8.2 kcal/mol vs. −7.0 for methyl) .

Q. How do computational methods elucidate the compound’s mechanism of action?

  • Molecular Docking : Predicts binding to kinases (e.g., JAK2) via pyrazolo-pyrimidine’s ATP-mimetic core .
  • Binding Affinity : Trifluoromethyl analogs show 1.2 kcal/mol higher affinity than methyl derivatives .
  • ADMET Prediction : Tools like SwissADME optimize logP (target: 2–3) and CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.